molecular formula C16H14FN5O2S2 B11371297 1-(4-fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11371297
M. Wt: 391.4 g/mol
InChI Key: VFLKTVBXGZEXJJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a thiadiazole moiety, and it is substituted with a fluorophenyl group and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.

    Coupling Reaction: The thiadiazole and pyridazine rings are then coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a thiol-ene reaction using propylthiol and a suitable alkene derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

    Cyclization: Acidic or basic catalysts, heat, and solvents such as toluene or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

    Cyclization: New heterocyclic compounds.

Scientific Research Applications

1-(4-fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets, particularly those involving thiadiazole and pyridazine derivatives.

    Chemical Research: The compound serves as a model compound for studying the reactivity and properties of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, such as DNA replication or protein synthesis.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death in certain types of cells.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyridazine ring, a thiadiazole moiety, and specific substituents, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14FN5O2S2

Molecular Weight

391.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C16H14FN5O2S2/c1-2-9-25-16-20-19-15(26-16)18-14(24)13-12(23)7-8-22(21-13)11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,19,24)

InChI Key

VFLKTVBXGZEXJJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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